molecular formula C16H18N2O3S B11993743 Methyl 6-methyl-4-phenyl-3-propanoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 6-methyl-4-phenyl-3-propanoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11993743
M. Wt: 318.4 g/mol
InChI Key: DCLOWMLDWMCNGF-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-phenyl-3-propanoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidinones (DHPMs). These compounds have garnered significant interest due to their diverse biological and pharmaceutical properties. The compound is synthesized via the Biginelli reaction, a well-known multicomponent reaction that involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4-phenyl-3-propanoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This reaction is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or thiourea. The reaction can be promoted using microwave irradiation and catalyzed by p-toluenesulfonic acid (TsOH) under solvent-free conditions, resulting in high yields .

Industrial Production Methods

Industrial production methods for this compound often utilize the same Biginelli reaction but on a larger scale. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its rapid reaction rates, cleaner reaction conditions, and ease of manipulation .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-phenyl-3-propanoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 6-methyl-4-phenyl-3-propanoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4-phenyl-3-propanoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to cell cycle arrest and apoptosis in cancer cells. It also exhibits antioxidant properties by inhibiting the generation of reactive oxygen species (ROS) in cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbamides

Uniqueness

Methyl 6-methyl-4-phenyl-3-propanoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 6-methyl-4-phenyl-3-propanoyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H18N2O3S/c1-4-12(19)18-14(11-8-6-5-7-9-11)13(15(20)21-3)10(2)17-16(18)22/h5-9,14H,4H2,1-3H3,(H,17,22)

InChI Key

DCLOWMLDWMCNGF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C(=C(NC1=S)C)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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